Regiospecific Role as a Building Block for 21-Membered Tris-Indole Macrocycles
The 7-nitro substitution pattern on the indole ethylamine scaffold is essential for its demonstrated use as a precursor to 21-membered macrocyclic structures [1]. This specific regioisomer enables the synthesis of imine- and amine-linked tris-indole macrocycles, a class of compounds with applications in medicinal chemistry [1]. In contrast, the 5-nitro analog or unsubstituted tryptamine do not provide the same regiospecific reactivity required for this macrocyclization pathway, thus limiting their utility for this particular application [1].
| Evidence Dimension | Suitability as a precursor for 21-membered tris-indole macrocycles |
|---|---|
| Target Compound Data | Enabled the synthesis of 21-membered macrocycles in 58-71% yield [1] |
| Comparator Or Baseline | 2-(5-Nitro-1H-indol-3-yl)ethanamine and unsubstituted tryptamine |
| Quantified Difference | Not directly quantifiable; the specific 7-nitro regioisomer is required for the described macrocyclization chemistry |
| Conditions | Reduction to diindolylmethanes followed by reaction with indole-2,7-dicarbaldehydes [1] |
Why This Matters
This unique synthetic utility justifies its procurement over regioisomeric analogs for research programs focused on constructing indole-based macrocyclic libraries.
- [1] Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2017). Synthesis of Imine and Amine-Linked Macrocycles Containing Tris-Indoles. Australian Journal of Chemistry, 70(11), 1196-1201. View Source
